molecular formula C9H13BClN3O3 B14085816 (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14085816
M. Wt: 257.48 g/mol
InChI Key: LKASGTLUGZBURG-UHFFFAOYSA-N
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Description

(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by the presence of a boronic acid group, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent to couple an aryl or vinyl halide with an organoboron compound . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyrimidine derivatives, which can be further utilized in chemical synthesis and biological studies.

Scientific Research Applications

(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key signaling pathways and cellular processes, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13BClN3O3

Molecular Weight

257.48 g/mol

IUPAC Name

[4-chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)4-12-9(13-8)14-3-1-2-6(15)5-14/h4,6,15-17H,1-3,5H2

InChI Key

LKASGTLUGZBURG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)N2CCCC(C2)O)(O)O

Origin of Product

United States

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